molecular formula C14H10O3 B2723411 Methyl Dibenzofuran-2-carboxylate CAS No. 58841-72-8

Methyl Dibenzofuran-2-carboxylate

Cat. No. B2723411
CAS RN: 58841-72-8
M. Wt: 226.231
InChI Key: QSQTUIVYNKZDHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing Methyl Dibenzofuran-2-carboxylate. One approach involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate and N-methyl pyrrolidine . This yields the desired compound in good yields and purity .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring fused to a carboxylate group. The compound’s planar structure allows for various interactions with other molecules, influencing its biological properties .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo intramolecular photochemical Wittig reactions to form 2-aryl/alkyl benzofurans . Additionally, reduction of the nitro group in related compounds can lead to further functionalization .


Physical And Chemical Properties Analysis

  • Storage : Keep in a dark place under inert atmosphere at room temperature

Scientific Research Applications

Electrochemistry and Catalysis

Graham, Zheng, and Nocera (2014) synthesized methyl 6-formyl-4-dibenzofurancarboxylate, which was used in the large-scale synthesis of a dibenzofuran-functionalized hangman porphyrin. This compound, when complexed with cobalt, exhibited activity as a proton reduction electrocatalyst (Graham, Zheng, & Nocera, 2014).

Antitubercular Agents

Surineni et al. (2018) reported on the synthesis of dibenzofuran, dibenzothiophene, and N-methyl carbazole tethered 2-aminothiazoles and their analogs, which demonstrated potent antitubercular activity against Mycobacterium tuberculosis (Surineni et al., 2018).

NMR Spectroscopy and Drug Development

Yempala and Cassels (2017) conducted a study involving the synthesis of two isomeric dibenzofuran carboxaldehydes. These compounds were integral in the development of new β-phenylethylamines and NBOMe derivatives, currently under biological evaluation (Yempala & Cassels, 2017).

Cytotoxic and Antiplatelet Activities

Wang et al. (2004) synthesized dibenzofuran- and carbazole-substituted oximes, evaluating their cytotoxic and antiplatelet activities. These studies are significant for understanding potential therapeutic applications of such compounds (Wang et al., 2004).

Anionic Cyclization

Sanz et al. (2006) explored the anionic cyclization of benzyne-tethered aryllithiums, which led to the creation of functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This study highlights the versatility of dibenzofurans in organic synthesis (Sanz et al., 2006).

Electrochemical Synthesis

Senboku, Michinishi, and Hara (2011) achieved the synthesis of 2,3-dihydrobenzofuran-3-ylacetic acids through an innovative electrochemical method, highlighting another area where methyl dibenzofuran derivatives play a crucial role (Senboku, Michinishi, & Hara, 2011).

Aminobenzannulation Reaction

Tiano and Belmont (2008) utilized an aminobenzannulation reaction for synthesizing amino-substituted dibenzofurans, demonstrating the compound's utility in creating complex heterocycles (Tiano & Belmont, 2008).

Molecular Hybridization in Antimycobacterial Agents

Yempala, Sriram, Yogeeswari, and Kantevari (2012) conducted a study on molecular hybridization of dibenzofuran embodied homoisoflavonoids, contributing to the development of novel antimycobacterial agents (Yempala et al., 2012).

Safety and Hazards

  • Safety Precautions : Avoid inhalation, ingestion, and skin contact. Use appropriate protective measures (P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312-P304+P340+P312-P363-P501) .

properties

IUPAC Name

methyl dibenzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQTUIVYNKZDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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